molecular formula C11H11F3N2S B1650042 ZERENEX ZXG004861 CAS No. 1105195-07-0

ZERENEX ZXG004861

Katalognummer: B1650042
CAS-Nummer: 1105195-07-0
Molekulargewicht: 260.28
InChI-Schlüssel: FZLBSTPCJDVETC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ZERENEX ZXG004861, developed by Keryx Biopharmaceuticals Inc., is an iron-based phosphate binder designed to treat hyperphosphatemia (elevated blood phosphate levels) in patients with end-stage renal disease (ESRD) undergoing dialysis.

Eigenschaften

CAS-Nummer

1105195-07-0

Molekularformel

C11H11F3N2S

Molekulargewicht

260.28

IUPAC-Name

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H11F3N2S/c12-11(13,14)9-3-1-8(2-4-9)7-17-10-15-5-6-16-10/h1-4H,5-7H2,(H,15,16)

InChI-Schlüssel

FZLBSTPCJDVETC-UHFFFAOYSA-N

SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)C(F)(F)F

Kanonische SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG004861 typically involves a multi-step process. One common method starts with the preparation of 4-(trifluoromethyl)benzyl chloride, which is then reacted with thiourea to form the corresponding thiouronium salt. This intermediate is subsequently cyclized under basic conditions to yield the desired dihydroimidazole derivative. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

ZERENEX ZXG004861 can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield tetrahydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

ZERENEX ZXG004861 has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of ZERENEX ZXG004861 involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Key Features :

  • Mechanism : Binds dietary phosphate in the gastrointestinal tract, forming insoluble complexes excreted in feces.
  • Secondary Benefits: Increases serum ferritin and transferrin saturation (indicators of iron storage and availability) while reducing the need for intravenous iron supplements .
  • Regulatory Status : Successfully completed Phase III trials in 2013, with plans for U.S. and European regulatory submissions .

Comparison with Similar Compounds

ZERENEX ZXG004861 belongs to the phosphate binder class, which includes calcium-based (e.g., calcium acetate), polymer-based (e.g., sevelamer), and metal-based (e.g., lanthanum carbonate) agents. Below is a comparative analysis based on efficacy, safety, and unique advantages:

2.1 Efficacy
Parameter ZERENEX ZXG004861 Calcium Acetate Sevelamer Lanthanum Carbonate
Phosphate Reduction Significant reduction Moderate reduction Moderate to high reduction High reduction
Iron Metabolism Improves ferritin/TSAT No effect No effect No effect
Dose Frequency 3x daily with meals 3x daily with meals 3x daily with meals 3x daily with meals

Sources: Clinical trial outcomes for ZERENEX ; general pharmacodynamic profiles of comparator drugs.

2.3 Unique Advantages
  • Iron Supplementation: ZERENEX reduces reliance on intravenous iron and erythropoiesis-stimulating agents (ESAs), offering cost and clinical benefits .
  • Metabolic Impact : Unlike calcium-based binders, ZERENEX avoids exacerbating cardiovascular calcification, a critical advantage for ESRD patients .

Research Findings and Clinical Data

Phase III Trial Highlights :

  • Population : 441 ESRD patients on dialysis.
  • Results :
    • Phosphate Control : 47% of patients achieved target phosphate levels vs. 33% in the placebo group.
    • Iron Parameters : Ferritin increased by 146 ng/mL; transferrin saturation rose by 6.5% .

For example, sevelamer and lanthanum carbonate lack iron-related benefits, while calcium acetate poses calcification risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.